molecular formula MoO4-2 B1676688 Molybdate CAS No. 14259-85-9

Molybdate

Cat. No.: B1676688
CAS No.: 14259-85-9
M. Wt: 159.95 g/mol
InChI Key: MEFBJEMVZONFCJ-UHFFFAOYSA-N
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Description

Molybdate refers to a compound containing an oxyanion with molybdenum in its highest oxidation state of 6: O−−Mo(=O)2−O−. Molybdenum can form a wide range of such oxyanions, which can be discrete structures or polymeric extended structures, although the latter are only found in the solid state . This compound compounds are essential in various chemical, biological, and industrial processes due to their unique properties and versatility.

Synthetic Routes and Reaction Conditions:

    Microwave Roasting and Alkali Leaching: This method involves the oxidation roasting of molybdenum concentrate followed by alkali leaching. The optimal conditions include a roasting temperature of 700°C, holding time of 110 minutes, and a power-to-mass ratio of 110 W/g.

    Ammonia Leaching: This process involves the ammonia leaching of calcined molybdenum obtained by microwave roasting. The optimal conditions include an ammonia concentration of 25%, a solid-to-liquid ratio of 1/2 g/ml, and a leaching temperature of 75°C.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molybdate exerts its effects through its incorporation into molybdenum cofactors, which serve as the active sites of molybdenum-requiring enzymes. These enzymes participate in crucial biological processes, such as nitrate assimilation, phytohormone biosynthesis, and sulfite detoxification . The molecular targets include various molybdoenzymes, and the pathways involved are related to the specific biological functions of these enzymes.

Comparison with Similar Compounds

    Chromates: Compounds containing chromium in its highest oxidation state.

    Tungstates: Compounds containing tungsten in its highest oxidation state.

Molybdate compounds are unique due to their versatility and wide range of applications in various fields, making them an essential component in scientific research and industrial processes.

Properties

CAS No.

14259-85-9

Molecular Formula

MoO4-2

Molecular Weight

159.95 g/mol

IUPAC Name

dioxido(dioxo)molybdenum

InChI

InChI=1S/Mo.4O/q;;;2*-1

InChI Key

MEFBJEMVZONFCJ-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-]

Canonical SMILES

[O-][Mo](=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

molybdate
molybdate (Mo7-O24)
molybdate ion
molybdate, (99)Mo-labeled
MoO4(2-)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.
[Compound]
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
7G
Quantity
12.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0.43 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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